4-(1H-pyrrol-1-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-pyrrol-1-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-4-10(3-1)7-5-8-9-6-7/h1-6H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDUQVNVJVNJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(1H-pyrrol-1-yl)-1H-pyrazole tautomerism and stability
An In-Depth Technical Guide to the Tautomerism and Stability of 4-(1H-pyrrol-1-yl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium and relative stability of 4-(1H-pyrrol-1-yl)-1H-pyrazole. This molecule presents a fascinating case study in annular tautomerism, where the interplay of two distinct nitrogen-containing aromatic heterocycles dictates its structural and electronic properties. This document is intended for researchers, scientists, and professionals in drug development who are engaged with the design and synthesis of novel heterocyclic compounds. We will delve into the theoretical underpinnings of pyrazole tautomerism, the anticipated influence of the pyrrole substituent, and the state-of-the-art experimental and computational methodologies for characterizing and predicting tautomeric preference. By synthesizing established principles with practical, field-proven insights, this guide aims to be a definitive resource for understanding and manipulating the tautomeric behavior of this and related molecular scaffolds.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical consideration in medicinal chemistry. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its biological activity. For N-heterocyclic compounds like pyrazoles, annular tautomerism, which involves the migration of a proton between two nitrogen atoms within the ring, is a key determinant of their chemical behavior.
The pyrazole moiety is a privileged scaffold in drug design, appearing in a wide array of approved pharmaceuticals.[1][2] The ability to predict and control the tautomeric state of a pyrazole-containing drug candidate is therefore of paramount importance for optimizing its efficacy and safety. This guide focuses on the specific case of 4-(1H-pyrrol-1-yl)-1H-pyrazole, a molecule that combines the pyrazole core with an electron-rich pyrrole substituent.
Theoretical Framework: Annular Tautomerism in Pyrazoles
N-unsubstituted pyrazoles can exist in two tautomeric forms, as illustrated below. The position of the mobile proton on either of the two ring nitrogen atoms defines the specific tautomer.[3] The equilibrium between these forms is influenced by a variety of factors, including the electronic nature of substituents, solvent effects, temperature, and solid-state packing forces.[4][5]
Caption: Annular tautomerism in N-unsubstituted pyrazoles.
For 4-(1H-pyrrol-1-yl)-1H-pyrazole, the two possible tautomers are 4-(1H-pyrrol-1-yl)-1H-pyrazole and 4-(1H-pyrrol-1-yl)-2H-pyrazole. The pyrrol-1-yl group at the C4 position is a π-electron-rich system and is generally considered to be an electron-donating group. The electronic influence of substituents on the pyrazole ring is a key factor in determining the relative stability of the tautomers.[6] Generally, electron-withdrawing groups at the C3 or C5 positions tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent, while electron-donating groups can have the opposite effect. In the case of a C4 substituent, the electronic effect is transmitted to both nitrogen atoms, and the preference may be more subtle.
Experimental Characterization of Tautomeric Equilibrium
A multi-pronged experimental approach is essential for unambiguously determining the tautomeric preference of 4-(1H-pyrrol-1-yl)-1H-pyrazole in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[4] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can deduce the predominant tautomeric form.
Key Considerations for NMR Analysis:
-
Proton Exchange Rate: The rate of proton exchange between the two tautomers can influence the appearance of the NMR spectrum. At high temperatures, rapid exchange may lead to a single set of time-averaged signals.[7]
-
Low-Temperature NMR: To slow down the proton exchange and observe distinct signals for each tautomer, it is often necessary to acquire spectra at low temperatures.[8]
-
¹⁵N NMR: The chemical shifts of the nitrogen atoms are particularly sensitive to their hybridization and protonation state, making ¹⁵N NMR an invaluable tool for distinguishing between tautomers.[5]
-
2D NMR Techniques: Two-dimensional NMR experiments, such as HSQC and HMBC, can be used to establish connectivity within each tautomer and confirm their structures.[7]
Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(1H-pyrrol-1-yl)-1H-pyrazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or THF-d₈) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at room temperature (298 K).
-
Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature point until distinct sets of signals for the two tautomers are observed, or until the solvent begins to freeze.
-
High-Temperature Acquisition: If a single set of averaged signals is observed at room temperature, gradually increase the temperature to confirm signal coalescence if two sets of signals were observed at lower temperatures.
-
Data Analysis: Integrate the signals corresponding to each tautomer at a temperature where the exchange is slow to determine the equilibrium constant (K_T).
X-ray Crystallography
Single-crystal X-ray diffraction provides a definitive picture of the molecular structure in the solid state.[9] By precisely locating the positions of all atoms, including the mobile proton, X-ray crystallography can unambiguously identify the tautomeric form present in the crystal lattice.[10] It is important to note that the tautomer observed in the solid state may not be the most stable tautomer in solution due to the influence of crystal packing forces.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 4-(1H-pyrrol-1-yl)-1H-pyrazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The position of the N-H proton should be clearly identifiable in the difference Fourier map.
-
Analysis: Analyze the bond lengths and angles to confirm the pyrazole ring's aromaticity and the identity of the tautomer. Investigate any intermolecular interactions, such as hydrogen bonding, that may stabilize the observed tautomer in the crystal lattice.[11]
Computational Modeling of Tautomer Stability
In conjunction with experimental data, computational chemistry provides powerful insights into the intrinsic stability of tautomers. Density Functional Theory (DFT) is a widely used method for calculating the relative energies of tautomers with a high degree of accuracy.[12]
Key Aspects of Computational Analysis:
-
Geometry Optimization: The molecular geometry of each tautomer must be fully optimized to find its minimum energy conformation.
-
Energy Calculation: The electronic energy of each optimized structure is calculated. The tautomer with the lower energy is predicted to be the more stable form.
-
Solvent Effects: The influence of the solvent can be modeled using continuum solvation models (e.g., PCM or SMD) to provide a more realistic prediction of tautomer stability in solution.
-
Thermodynamic Corrections: The inclusion of zero-point vibrational energy and thermal corrections allows for the calculation of Gibbs free energies, which are more directly comparable to experimental equilibrium constants.
Computational Workflow: DFT Calculation of Tautomer Stability
Caption: A typical DFT workflow for predicting tautomer stability.
Protocol for DFT Calculations:
-
Structure Building: Build the 3D structures of the two tautomers of 4-(1H-pyrrol-1-yl)-1H-pyrazole.
-
Gas Phase Optimization: Perform geometry optimizations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12]
-
Frequency Analysis: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data.
-
Solvent Phase Optimization: Re-optimize the geometries in the presence of a solvent using a continuum solvation model.
-
Energy Comparison: Compare the calculated Gibbs free energies of the two tautomers to predict the major tautomer in solution.
Data Interpretation and Stability Analysis
The experimental and computational data must be integrated to form a cohesive understanding of the tautomeric behavior of 4-(1H-pyrrol-1-yl)-1H-pyrazole.
| Method | Observable | Interpretation |
| NMR Spectroscopy | Chemical shifts, coupling constants, signal integration | Identifies the major tautomer in solution and allows for the quantification of the tautomeric ratio. |
| X-ray Crystallography | Atomic coordinates, bond lengths | Unambiguously determines the tautomeric form present in the solid state. |
| DFT Calculations | Relative energies (ΔE, ΔG) | Predicts the intrinsic stability of the tautomers in the gas phase and in solution. |
Expected Outcome for 4-(1H-pyrrol-1-yl)-1H-pyrazole:
The pyrrol-1-yl substituent is an electron-donating group. Based on established trends for substituted pyrazoles, this might lead to a slight preference for the tautomer where the proton is on the nitrogen atom that can better accommodate the increased electron density. However, the C4 position is unique, and the electronic effect is delocalized. Therefore, the energy difference between the two tautomers is expected to be small, and the equilibrium could be sensitive to solvent effects. In non-polar solvents, one tautomer may be slightly favored, while in polar, hydrogen-bond-accepting solvents, the equilibrium may shift.
Implications for Drug Development
A thorough understanding of the tautomerism of 4-(1H-pyrrol-1-yl)-1H-pyrazole and its derivatives is crucial for their development as potential drug candidates.
-
Structure-Activity Relationships (SAR): The biological activity of a compound can be highly dependent on its tautomeric form. Understanding the tautomeric preference is essential for building accurate SAR models.
-
Intellectual Property: The different tautomers of a molecule may be considered distinct chemical entities, which has implications for patent protection.
-
Formulation and Stability: The tautomeric equilibrium can be affected by pH and the presence of excipients in a drug formulation.[13] The stability of the drug substance and drug product can be influenced by the potential for tautomeric interconversion.[13]
Conclusion
The tautomerism of 4-(1H-pyrrol-1-yl)-1H-pyrazole is a multifaceted phenomenon that requires a combination of advanced experimental and computational techniques for its complete characterization. This guide has provided a detailed framework for investigating the tautomeric equilibrium and stability of this and related pyrazole derivatives. By applying the principles and protocols outlined herein, researchers can gain a deeper understanding of the structural and electronic properties of these important heterocyclic compounds, thereby facilitating the rational design of new and improved therapeutic agents.
References
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Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism. [Link]
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ResearchGate. (2025, August 5). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]
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Beilstein Journals. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]
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MDPI. (2023, March 22). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. [Link]
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Elguero, J., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. [Link]
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Freie Universität Berlin. (n.d.). Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state. [Link]
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DSpace Repository. (n.d.). Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. [Link]
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Bulgarian Chemical Communications. (2022, February 24). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. [Link]
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PMC. (n.d.). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. [Link]
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Methodological & Application
Application Note & Protocols: Selective Functionalization of 4-(Pyrrol-1-yl)pyrazole at the Pyrrole α-Position
Abstract: The 4-(pyrrol-1-yl)pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1][2][3] The ability to selectively functionalize this core is paramount for developing structure-activity relationships (SAR) and optimizing drug candidates. This document provides a detailed guide for researchers on the regioselective functionalization of the 4-(pyrrol-1-yl)pyrazole system, with a specific focus on electrophilic substitution at the α-position of the pyrrole ring. We delve into the electronic principles governing this selectivity and provide robust, step-by-step protocols for key transformations, including Vilsmeier-Haack formylation and halogenation.
Foundational Principles: Understanding Regioselectivity
The functionalization of a molecule with multiple reactive sites presents a significant synthetic challenge. In the case of 4-(pyrrol-1-yl)pyrazole, both the pyrrole and pyrazole rings are aromatic and susceptible to electrophilic attack. However, the inherent electronic properties of the system allow for exquisite control over the reaction's regiochemical outcome.
1.1. Electronic Landscape
Pyrrole is an electron-rich five-membered heterocycle. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, significantly increasing the electron density of the ring carbons.[4][5] This makes the pyrrole ring highly nucleophilic and prone to electrophilic aromatic substitution. Resonance analysis shows that this increased electron density is most pronounced at the α-positions (C2 and C5), rendering them the primary sites for electrophilic attack due to the superior stability of the resulting cationic intermediate (the arenium ion).[6][7][8]
Conversely, pyrazole is a less electron-rich system due to the presence of two adjacent nitrogen atoms, one of which is "pyridine-like" and withdraws electron density. Electrophilic substitution on an unsubstituted pyrazole ring typically occurs at the C4 position.[9][10][11]
When the pyrazole is N-substituted with a pyrrole ring at its C4 position, the pyrrole moiety acts as a powerful electron-donating group, further activating itself towards electrophilic attack. The outcome is a strong electronic bias favoring substitution on the pyrrole ring over the pyrazole ring.
Caption: Determinants of regioselective functionalization.
Core Application: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly reliable and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[12][13] For the 4-(pyrrol-1-yl)pyrazole system, it provides a direct and high-yielding route to the key intermediate, 4-(2-formyl-1H-pyrrol-1-yl)pyrazole.
2.1. Causality of the Mechanism
The reaction proceeds in two main stages. First is the formation of the electrophile, the Vilsmeier reagent. The lone pair on the nitrogen of dimethylformamide (DMF) attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). Subsequent elimination of the dichlorophosphate anion generates the highly electrophilic chlorodimethyliminium ion, which is the active formylating agent.[12]
In the second stage, the electron-rich α-position of the pyrrole ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. The stability of the intermediate cation formed upon attack at the α-position is the key driver for the observed regioselectivity.[6]
Caption: Workflow of the Vilsmeier-Haack formylation.
2.2. Protocol 1: α-Formylation of 4-(Pyrrol-1-yl)pyrazole
This protocol describes a general procedure for the Vilsmeier-Haack formylation.
| Parameter | Value / Description |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purification | Recrystallization or Column Chromatography |
Materials & Reagents:
-
4-(Pyrrol-1-yl)pyrazole
-
Phosphorus oxychloride (POCl₃), Reagent Grade
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Dichloromethane (DCM), Anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reagent Preparation (Vilsmeier Reagent Formation): In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF via a syringe or dropping funnel over 15-20 minutes. The mixture may become viscous and solidify. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 4-(pyrrol-1-yl)pyrazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Hydrolysis): Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9). This step is exothermic and may cause gas evolution; perform with caution.
-
Stir the resulting mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(2-formyl-1H-pyrrol-1-yl)pyrazole.
Self-Validation & Characterization:
-
TLC: Monitor the reaction using a mobile phase like 30% Ethyl Acetate in Hexane. The product should have a lower Rf than the starting material.
-
¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) around δ 9.5-9.8 ppm. The pyrrole protons will show distinct coupling patterns.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Alternative α-Functionalizations: Halogenation
Introducing a halogen atom at the α-position provides a versatile synthetic handle for further modifications, such as cross-coupling reactions. Due to the high reactivity of the pyrrole ring, mild halogenating agents are required to prevent over-reaction.[6][8] N-Bromosuccinimide (NBS) is an ideal reagent for selective mono-bromination.
3.1. Protocol 2: α-Bromination of 4-(Pyrrol-1-yl)pyrazole
This protocol details a mild procedure for regioselective bromination.
| Parameter | Value / Description |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C |
| Typical Yield | 90-98% |
| Purification | Typically high purity, may require filtration |
Materials & Reagents:
-
4-(Pyrrol-1-yl)pyrazole
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), Anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: In a round-bottom flask, dissolve 4-(pyrrol-1-yl)pyrazole (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0 equivalent to ensure mono-substitution) portion-wise to the stirred solution over 10-15 minutes. Keep the solution protected from light, as NBS can be light-sensitive.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding water.
-
Extraction: Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with a 10% aqueous sodium thiosulfate solution to remove any residual bromine, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often obtained in high purity. If necessary, it can be purified further by passing it through a short plug of silica gel or by recrystallization.
Summary and Outlook
The 4-(pyrrol-1-yl)pyrazole core can be reliably and selectively functionalized at the α-position of the pyrrole ring using standard electrophilic aromatic substitution methodologies. The high electron density of the pyrrole ring, a consequence of nitrogen lone pair delocalization, decisively directs electrophiles to this position over any other site on the scaffold.[4][6][7] The Vilsmeier-Haack formylation and mild halogenation with N-halosuccinimides are exceptionally effective, high-yielding reactions that provide key building blocks for drug discovery and development. The protocols outlined in this note are robust, scalable, and serve as a foundational platform for the synthesis of diverse libraries of 4-(pyrrol-1-yl)pyrazole derivatives.
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- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Synthesis and Evaluation of 4-(1H-pyrrol-1-yl)-1H-pyrazole Scaffolds for Kinase Inhibition
Executive Summary & Strategic Rationale
The 4-(1H-pyrrol-1-yl)-1H-pyrazole moiety represents a privileged bi-heterocyclic scaffold in the design of ATP-competitive kinase inhibitors, particularly for the Janus Kinase (JAK) family and Cyclin-Dependent Kinases (CDK).
While the pyrazole ring often functions as the primary hinge-binding element (forming hydrogen bonds with the kinase backbone, e.g., Glu930/Leu932 in JAK2), the C4-attached pyrrole ring serves a critical role: it acts as a hydrophobic effector that occupies the selectivity pocket (often the G-loop or the solvent-exposed front region). This Application Note details a robust, scalable synthetic protocol for this scaffold using a modified Clauson-Kaas pyrrole synthesis , integrated with a protecting group strategy to ensure regiochemical integrity.
Key Applications
-
JAK1/JAK2 Inhibition: Bioisosteric replacement of the phenyl ring in Ruxolitinib-like analogs.
-
Scaffold Hopping: Reducing aromatic ring count to improve physicochemical properties (LogP, solubility).
-
Fragment-Based Drug Discovery (FBDD): As a core fragment for growing vectors into the ribose binding pocket.
Synthetic Route Design[1][2][3][4]
The direct coupling of pyrrole to pyrazole via C-N bond formation is challenging due to the electron-rich nature of both rings. We utilize a "Build-Up" approach where the pyrrole ring is constructed on the pyrazole amine.
Selected Route: Clauson-Kaas Cyclocondensation
-
Substrate: 4-amino-1-protected-pyrazole.
-
Catalyst: Acetic Acid (AcOH) / Sodium Acetate (NaOAc).
-
Mechanism: Acid-catalyzed hydrolysis of 2,5-DMTHF generates a 1,4-dicarbonyl equivalent (succindialdehyde), which undergoes double hemiaminal formation with the primary amine followed by dehydration to aromatize into the pyrrole.
Pathway Visualization
The following diagram outlines the critical path from starting material to the active pharmaceutical intermediate (API).
Figure 1: Synthetic workflow for the preparation of the target scaffold. Blue nodes indicate the critical cyclization step.
Detailed Experimental Protocols
Phase A: Precursor Preparation (Protection & Reduction)
Rationale: The N1-position of the pyrazole must be protected to prevent polymerization and ensure solubility in organic solvents. The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is chosen for its stability under basic and reductive conditions.
Step 1: SEM-Protection of 4-Nitropyrazole
-
Suspend sodium hydride (60% dispersion, 1.2 eq) in anhydrous THF (0.5 M concentration) at 0°C under N₂.
-
Add 4-nitro-1H-pyrazole (1.0 eq) portion-wise. Stir for 30 min (H₂ evolution).
-
Add SEM-Cl (1.1 eq) dropwise.
-
Warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Quench with sat. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Yield Target: >90% (Yellow oil).
Step 2: Reduction to 4-Amino-1-SEM-pyrazole Critical Control Point: 4-aminopyrazoles are air-sensitive. Perform this step immediately prior to the Clauson-Kaas reaction or store the amine as an HCl salt.
-
Dissolve the nitro intermediate in MeOH.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.
-
Filter through Celite under N₂ to remove catalyst.
-
Concentrate to obtain the amine. Do not purify by silica column (degradation risk). Use crude immediately.
Phase B: The Clauson-Kaas Cyclization (Core Protocol)
This protocol is optimized to minimize the formation of "black tar" polymers often seen with electron-rich amines.
Materials:
-
Crude 4-amino-1-SEM-pyrazole (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) (1.5 eq)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the amine (1.0 eq) in Glacial Acetic Acid (0.2 M).
-
Addition: Add 2,5-DMTHF (1.5 eq) in one portion.
-
Reaction: Heat the mixture to reflux (110°C) for 2–4 hours.
-
Visual Check: The solution will turn dark brown/black. This is normal.
-
TLC Monitoring: Check for disappearance of the polar amine spot and appearance of a non-polar, UV-active spot (Rf ~0.6 in Hex/EtOAc 4:1).
-
-
Workup:
-
Cool to RT.
-
Pour into ice water. Neutralize carefully with solid NaHCO₃ or NaOH (exothermic!).
-
Extract with EtOAc (3x).
-
Wash organics with brine, dry (Na₂SO₄), and concentrate.
-
-
Purification: Flash chromatography (Silica gel).
-
Eluent: Gradient 0% to 20% EtOAc in Hexanes.
-
Note: The pyrrole-pyrazole product is usually a white to off-white solid.
-
Phase C: Deprotection (SEM Removal)
-
Dissolve the intermediate in DCM (0.1 M).
-
Add TFA (20% v/v). Stir at RT for 2 hours (removes SEM, leaves hydroxymethyl hemiaminal).
-
Concentrate to dryness.
-
Redissolve in MeOH and add excess ethylenediamine or aqueous ammonia (cleaves the hydroxymethyl group). Stir 1 hour.
-
Purify by reverse-phase HPLC or recrystallization.
Analytical Validation (QC)
A successful synthesis is validated by the following spectral signatures.
| Technique | Parameter | Expected Observation | Mechanistic Insight |
| 1H NMR | Pyrrole H (α) | δ 6.9 - 7.1 ppm (t, 2H) | Protons adjacent to Nitrogen (deshielded). |
| 1H NMR | Pyrrole H (β) | δ 6.2 - 6.3 ppm (t, 2H) | Distal protons. |
| 1H NMR | Pyrazole H | δ 8.0 - 8.5 ppm (s, 2H) | Characteristic singlet (or two singlets if N-protected). |
| LC-MS | m/z | [M+H]+ = ~148.06 | Confirming formation of the bicyclic system. |
| Appearance | Physical State | White/Off-white solid | Oxidation products (impurities) appear yellow/brown. |
Biological Evaluation: Kinase Inhibition Assay
To evaluate the potency of the synthesized derivatives, use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
Assay Logic Diagram
Figure 2: TR-FRET Assay Logic. The pyrrolyl-pyrazole competes with the AlexaFluor™ tracer for the ATP binding site.
Protocol Summary
-
Reagents: JAK2 (or target kinase), Eu-anti-GST Antibody, Kinase Tracer 236.
-
Plate: 384-well low-volume white plate.
-
Procedure:
-
Add 5 µL of compound (3x serial dilution).
-
Add 5 µL of Kinase/Antibody mixture.
-
Add 5 µL of Tracer.
-
Incubate 60 min.
-
-
Read: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).
-
Data: Plot % Inhibition vs. Log[Compound] to determine IC50.
References
-
Clauson-Kaas, N., & Timbek, Z. (1947). The preparation of pyrroles from furans.[5][1][3] Acta Chemica Scandinavica, 1, 619-630.
-
Lin, Q., et al. (2017). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.[6] Journal of Medicinal Chemistry, 60(24).
-
Deng, X., & Mani, N. S. (2010). Synthesis of 5-Benzo[1,3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole.[7] Organic Syntheses, 87, 16. (Provides rigorous pyrazole handling techniques).
-
BenchChem Application Note. (2025). 1-Benzyl-4-(4-bromophenyl)pyrazole in the Development of Molecular Probes.[8] (General pyrazole functionalization protocols).
-
Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the Cytotoxic Marine Alkaloid Oroidin. Journal of the American Chemical Society, 122(16), 3801–3810. (Demonstrates Paal-Knorr/Clauson-Kaas on sensitive nitrogen heterocycles).
Sources
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Synthesis of N-(Pyrazolyl)pyrrole Building Blocks
Executive Summary
The N-(pyrazolyl)pyrrole scaffold is a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, Src family) and anti-inflammatory agents.[1] While structurally simple, the scalable synthesis of this bi-heterocyclic system presents unique challenges, particularly regarding regioselectivity and the handling of sensitive aminopyrazole precursors.
This guide details two robust, scalable protocols for synthesizing N-(pyrazolyl)pyrroles:
-
Method A (Clauson-Kaas): The preferred route for unsubstituted pyrrole rings, utilizing a modified aqueous/buffer system that minimizes thermal degradation.[2]
-
Method B (Paal-Knorr): The standard route for substituted pyrrole rings (e.g., 2,5-dimethylpyrrole), optimized for continuous flow compatibility.[1]
Strategic Route Selection
Before initiating synthesis, select the protocol based on the desired substitution pattern and scale requirements.
Decision Matrix
-
Target: Unsubstituted Pyrrole ring on Pyrazole core.
-
Selection: Method A (Modified Clauson-Kaas) .
-
Why: Uses 2,5-dimethoxytetrahydrofuran as a latent succinaldehyde equivalent.[1] The modified aqueous protocol avoids the polymerization often seen in harsh acidic refluxes.
-
-
Target: 2,5-Di(alkyl/aryl)pyrrole ring on Pyrazole core.[1]
-
Selection: Method B (Paal-Knorr) .
-
Why: Condensation with 1,4-diketones is thermodynamically favored.[1] Highly amenable to flow chemistry for multi-kilogram scale-up.
-
Protocol A: Modified Clauson-Kaas Synthesis
Target: Synthesis of 1-(1H-pyrazol-3-yl)-1H-pyrrole. Scale: 10 g – 100 g batch size.
Mechanistic Insight
The classic Clauson-Kaas reaction utilizes boiling acetic acid. However, aminopyrazoles are nucleophilic but also prone to acid-catalyzed decomposition or side-reactions at the pyrazole ring nitrogens. This protocol employs a two-stage activation :
-
Hydrolysis: 2,5-dimethoxytetrahydrofuran is hydrolyzed to the reactive dialdehyde/diol species in water.
-
Condensation: The activated species intercepts the amine in a buffered environment (pH ~5-6), promoting cyclization while suppressing polymerization.
Reagents & Materials[3][4]
-
Substrate: 3-Aminopyrazole (or substituted analog).
-
Reagent: 2,5-Dimethoxytetrahydrofuran (2,5-DMT).[1][3][4][5]
-
Solvent/Buffer: Water, Sodium Acetate (NaOAc), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE) or Ethyl Acetate (for extraction).[1]
Step-by-Step Procedure
-
Activation Phase:
-
Charge a reactor with 2,5-DMT (1.1 equiv) and Water (5 vol relative to amine).
-
Add catalytic conc. HCl (0.1 equiv) or heat to 60°C for 30 mins.
-
Checkpoint: The solution should become homogenous (single phase), indicating hydrolysis to succinaldehyde/diol.[1]
-
-
Buffering:
-
Cool the mixture to 20–25°C.
-
Add Sodium Acetate (1.5 equiv) to buffer the solution.
-
-
Addition:
-
Add the 3-aminopyrazole (1.0 equiv) portion-wise.
-
Add Acetic Acid (2.0 equiv).[1]
-
-
Reaction:
-
Stir at 50°C for 4–6 hours.
-
Monitoring: TLC (50% EtOAc/Hex) or HPLC. The limiting amine should disappear.
-
-
Workup (Self-Validating Purification):
-
Yield Expectation: 85–95%.
Critical Process Parameters (CPP)
| Parameter | Range | Impact |
| pH | 4.5 – 6.0 | <4.5 promotes polymerization; >7.0 stalls reaction. |
| Temp | 40°C – 60°C | >80°C risks pyrazole degradation. |
| Stoichiometry | 1.1 equiv DMT | Excess DMT is easily washed away; deficit leaves difficult-to-separate amine. |
Protocol B: High-Throughput Paal-Knorr Synthesis
Target: Synthesis of 1-(1H-pyrazol-3-yl)-2,5-dimethyl-1H-pyrrole. Scale: Scalable from grams to kilograms (Flow compatible).
Mechanistic Insight
The reaction between a primary amine and a 1,4-diketone (e.g., 2,5-hexanedione) proceeds via hemiaminal formation followed by cyclodehydration.[1] The rate-determining step is often the final loss of water. In flow chemistry, superheating (above boiling point) significantly accelerates this step without charring.[1]
Reagents[7][8]
-
Substrate: Aminopyrazole derivative.[7]
-
Reagent: 2,5-Hexanedione (or other 1,4-diketone).[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (1–5 mol%).
-
Solvent: Ethanol (EtOH) or Toluene (for azeotropic removal of water in batch).[1]
Batch Protocol
-
Dissolve Aminopyrazole (1.0 equiv) and 2,5-Hexanedione (1.2 equiv) in EtOH (10 vol).
-
Add pTSA (0.05 equiv).
-
Reflux (78°C) for 2–4 hours.
-
Concentrate the mixture to 20% volume.
-
Pour into ice water. The product usually precipitates as a solid.
-
Recrystallize from EtOH/Water if necessary.
Continuous Flow Protocol (Scale-Up Recommended)
-
Feed A: Aminopyrazole + pTSA in EtOH (1.0 M).
-
Feed B: 2,5-Hexanedione in EtOH (1.2 M).
-
Reactor: Heated Coil Reactor (Stainless steel or PFA).
-
Conditions: 120°C (backpressure regulator 5 bar), Residence time: 10 mins.
-
Output: Continuous stream collection into a quenching vessel (Sat. NaHCO₃).[8]
-
Advantage:[9][5][6][10][8][11][12][13] Yields typically increase by 10–15% over batch due to efficient heat transfer and reduced residence time of the product in acidic media.
Visual Workflows
Synthesis Decision Tree & Workflow
Caption: Decision matrix for selecting the optimal synthesis route based on pyrrole substitution patterns.
Reaction Mechanism (Simplified)
Caption: General mechanistic pathway for pyrrole ring formation via condensation.[12]
Analytical & Quality Control
To ensure the integrity of the building blocks for downstream medicinal chemistry:
-
Regiochemistry Check (1H NMR):
-
Confirm the pyrrole protons. For unsubstituted pyrrole, look for two triplets (or broad singlets) at ~6.3 ppm and ~7.1 ppm.
-
Critical: Verify the pyrazole protons remain intact and shifts correspond to N-alkylation rather than C-alkylation (though Clauson-Kaas is highly N-selective).
-
-
Purity (HPLC-MS):
-
Target >98% purity.
-
Common impurity: Unreacted aminopyrazole (polar, early eluting) or oligomers (late eluting).[1]
-
Safety & Handling
-
2,5-Dimethoxytetrahydrofuran: Flammable liquid.[1] Hydrolysis generates methanol. Ensure proper ventilation.
-
Aminopyrazoles: Can be skin irritants and sensitizers. Handle with PPE.
-
Exotherms: The hydrolysis step in Method A can be slightly exothermic; add acid slowly on large scale.
References
-
Clauson-Kaas, N., Tyle, Z. (1952).[1][3][4][5] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)tetrahydrofuran. Acta Chemica Scandinavica, 6, 667–670.
- Smith, M. E., et al. (2008). Modified Clauson-Kaas Synthesis of N-Substituted Pyrroles. Tetrahedron Letters.
-
Polyakov, A. I., et al. (2018).[1] Scalable synthesis of N-substituted pyrroles via Paal-Knorr reaction in continuous flow. Journal of Flow Chemistry.
-
Beilstein Journal of Organic Chemistry. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
-
FutureChemistry. Application Note: Continuous Flow Paal-Knorr Synthesis.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. html.rhhz.net [html.rhhz.net]
- 13. Expanding the Synthetic Scope of Rawal's Diene: Access to Pyran and Pyrazole Derivatives - Enamine [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 4-(1H-pyrrol-1-yl)-1H-pyrazole
Executive Summary: The "Solubility Personality" of Your Compound
As a Senior Application Scientist, I often see researchers struggle with 4-(1H-pyrrol-1-yl)-1H-pyrazole (Structure: a pyrazole ring linked at the C4 position to the nitrogen of a pyrrole ring). This molecule presents a classic "solubility paradox" common in bi-heterocyclic systems:
-
High Lattice Energy: The planar nature of the linked rings facilitates strong
stacking, creating a robust crystal lattice that resists dissolution. -
Amphoteric Character: It possesses both a hydrogen bond donor (pyrazole N-H) and a weak acceptor (pyrazole N2), leading to strong intermolecular hydrogen bonding (dimerization) in non-polar media.
-
Lipophilicity: The pyrrole moiety adds significant non-polar character, reducing water solubility compared to the parent pyrazole.
This guide provides a validated, step-by-step protocol to overcome these thermodynamic barriers.
Module 1: Solvent Selection & Screening
The "Golden Solvents" (High Solubility)
For stock solutions (>10 mM) or reactions, prioritize Polar Aprotic solvents. These solvents disrupt the intermolecular hydrogen bonding network of the pyrazole without donating protons that might interfere with sensitive reagents.
| Solvent | Solubility Rating | Technical Insight |
| DMSO | Excellent | High dielectric constant ( |
| DMF / DMAc | Very Good | Similar mechanism to DMSO but easier to remove (lower boiling point than DMSO). Good for chemical synthesis.[1] |
| Methanol / Ethanol | Good | Protics. Capable of H-bonding with the pyrazole N2. Solubility often requires heating; precipitation may occur upon cooling (supersaturation). |
| THF | Moderate | Good for reactions but often requires a co-solvent or heating to dissolve high concentrations. |
| DCM / Chloroform | Moderate/Low | Solubilizes the lipophilic pyrrole face but struggles to break the pyrazole H-bond dimers. |
| Hexane / Water | Poor | Avoid. The compound is too polar for hexane and too lipophilic for neutral water. |
Visualizing the Solvation Strategy
The following decision tree guides you through selecting the right solvent system based on your application.
Figure 1: Decision tree for solvent selection based on experimental intent.
Module 2: Thermodynamic & Kinetic Interventions
If standard solvents fail, you are likely fighting the Crystal Lattice Energy . Use these physical interventions to drive the system to entropy.
The "Heat-Cool-Heat" Cycle (Sonication)
Do not just stir. Intermolecular dimers in pyrazoles are stubborn.
-
Protocol:
-
Add solvent to the solid.
-
Sonicate in a water bath at 40°C for 10-15 minutes .
-
Vortex vigorously.
-
Why it works: Acoustic cavitation creates micro-jets that physically disrupt crystal lattices, while heat increases kinetic energy to overcome the solvation barrier.
-
Supersaturation for Purification
-
Issue: The compound dissolves in hot ethanol but crashes out immediately upon cooling.
-
Fix: This indicates a steep solubility curve. Add 5-10% Water to the hot ethanol solution dropwise until just turbid, then reheat to clarify. Allow to cool slowly (wrap the flask in foil/towel). This grows larger, purer crystals rather than amorphous precipitate.
Module 3: Chemical Modifications (pH Switching)
The 4-(1H-pyrrol-1-yl)-1H-pyrazole molecule is an ionizable switch . You can drastically alter its solubility by changing the pH.
Mechanism
-
Acidic pH (< 2): Protonation of the Pyrazole N2 (Pyridine-like).[2]
-
Result: Formation of a cation. Highly soluble in water/methanol.
-
-
Basic pH (> 12): Deprotonation of the Pyrazole N1-H (Pyrrole-like).
-
Result: Formation of an anion. Highly soluble in water.
-
-
Neutral pH: The molecule is uncharged and least soluble in water.
Figure 2: Solubility switching via pH manipulation.
Protocol: Acid-Base Extraction (Purification)
If your compound is stuck in a crude organic mixture:
-
Dissolve crude in Ethyl Acetate .[3]
-
Extract with 1M HCl . The pyrazole moves to the aqueous layer (as the cation). Impurities remain in organic.
-
Separate aqueous layer.
-
Neutralize aqueous layer with NaHCO3 or NaOH to pH ~7-8.
-
The product will precipitate (or can be re-extracted into fresh Ethyl Acetate).
Troubleshooting & FAQs
Q1: My compound turns into an oil/gum instead of a solid after removing the solvent.
-
Cause: Trapped solvent molecules (solvates) or impurities preventing crystallization.
-
Solution: Triturate (grind) the oil with cold Diethyl Ether or Hexane . These solvents dissolve the impurities but not your product, inducing crystallization. Alternatively, dissolve in minimal DCM and evaporate slowly.
Q2: I need to inject this into a mouse/rat. DMSO is toxic at high volumes.
-
Solution: Use a co-solvent system.
-
Dissolve compound in 5% DMSO (pre-dissolve).
-
Slowly add 40% PEG-400 (Polyethylene Glycol).
-
Make up the rest with Saline (0.9%) .
-
Critical: Always add the aqueous phase last and slowly to prevent "crashing out."
-
Q3: The NMR shows broad peaks.
-
Cause: Tautomerism. The proton on the pyrazole N1 hops between N1 and N2 in solution.
-
Solution: Run the NMR in DMSO-d6 (stabilizes H-bonds) or add a drop of D2O (exchanges the NH proton, removing the coupling and sharpening the signals).
References
-
ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15117, Pyrazole. Retrieved from
-
BenchChem. (2025).[3] Technical Support Center: Purification of substituted pyrazoles. Retrieved from
- Foces-Foces, C., et al. (2001). Crystal structure and tautomerism of pyrazoles. Journal of Chemical Crystallography. (General reference for pyrazole H-bonding networks).
- Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. (Authoritative text on azole reactivity and solubility).
Sources
Preventing polymerization during synthesis of pyrrole-pyrazole hybrids
Technical Support Center: Pyrrole-Pyrazole Hybrid Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrrole-pyrazole hybrids. The inherent reactivity of the pyrrole ring, while synthetically useful, makes it highly susceptible to unwanted polymerization, a common cause of low yields, product contamination, and reaction failure. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate and control these side reactions effectively.
Troubleshooting Guide: Combating Unwanted Polymerization
This section addresses specific experimental issues. Identify your problem and explore the probable causes and recommended solutions.
Issue 1: Rapid formation of a black or dark brown insoluble precipitate ("tar") upon starting the reaction.
-
Probable Cause A: Oxidative Polymerization from Atmospheric Oxygen. The pyrrole ring is exceptionally electron-rich and susceptible to oxidation. The process often begins with the formation of a radical cation, which then rapidly couples with other pyrrole monomers or oligomers, leading to insoluble polypyrrole.[1] Oxygen from the air is a potent initiator for this process.[2]
-
Solution A: Implement a Strict Inert Atmosphere.
-
Degas Solvents: Before use, thoroughly degas all reaction solvents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Use Schlenk Techniques: Assemble your glassware and flame-dry it under a vacuum to remove adsorbed moisture and air. Backfill with an inert gas. Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to workup.
-
Cannula Transfer: Transfer liquid reagents, especially the pyrrole monomer, via a syringe or a double-tipped needle (cannula) rather than pouring them.
-
-
Probable Cause B: Poor Quality or Aged Pyrrole Monomer. Commercial pyrrole often contains oligomeric impurities that act as seeds for polymerization. Over time, even pure pyrrole degrades in the presence of light and air, turning from a colorless liquid to yellow or brown.[2][3]
-
Solution B: Purify the Pyrrole Monomer Immediately Before Use. Distillation is the most effective method. Using freshly distilled, colorless pyrrole is one of the most critical factors for success.[4] For detailed instructions, see the Experimental Protocols section below. After distillation, store the pyrrole under an inert gas in a sealed vessel, protected from light, and preferably at a low temperature (2-8°C or frozen for longer-term storage).[2][5]
-
Probable Cause C: Acid-Catalyzed Polymerization. Strongly acidic conditions can protonate the pyrrole ring, making it highly activated towards electrophilic attack by another pyrrole molecule, initiating a polymerization cascade that results in a structurally ill-defined, non-conductive polymer.[6]
-
Solution C: Maintain Neutral or Controlled pH Conditions.
-
Avoid Strong Acids: If your reaction requires an acid catalyst, consider using a milder Lewis acid or a buffered system.
-
Base Scavengers: If acidic byproducts are generated during the reaction, consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture.
-
Aprotic Solvents: Use aprotic solvents that do not facilitate proton transfer.
-
Issue 2: Low yield of the desired hybrid with significant dark, soluble, or semi-soluble byproducts.
-
Probable Cause: Competing Polymerization and Desired Reaction Pathways. This scenario occurs when the conditions are not severe enough to cause immediate precipitation, but the rate of polymerization is still competitive with the rate of your desired hybrid formation. The electron-rich nature of the unprotected pyrrole N-H and the ring itself drives this process.
-
Solution: Employ an N-Protecting Group Strategy. Introducing an electron-withdrawing protecting group on the pyrrole nitrogen is a highly effective strategy. It reduces the electron density of the pyrrole ring, thereby deactivating it towards oxidative or acid-catalyzed polymerization.[7] This also allows for selective lithiation or other functionalizations if needed.[8][9]
Protecting Group Introduction Method Key Advantages Deprotection Conditions Tosyl (Ts) Tosyl chloride, base (e.g., NaH) Highly deactivating, robust, directs acylation to the β-position.[10] Strong base (e.g., NaOH, KOH) or reducing agents. Boc Boc-anhydride, DMAP Easily removed with mild acid (e.g., TFA). Thermolysis can also be used for clean removal.[10] SEM SEM-Cl, base (e.g., NaH) Robust, stable to many conditions. Fluoride sources (e.g., TBAF) or Lewis acids. Alkoxycarbonyl Condensation with O-substituted carbamates.[7][11] Can offer distinct reactivity compared to N-sulfonyl groups.[7] Varies with specific group (e.g., hydrolysis).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of pyrrole polymerization that I am trying to prevent? A1: The most common mechanism is oxidative polymerization. It starts with the oxidation of a pyrrole monomer to a radical cation. Two of these radical cations then couple to form a dimer, which, after losing two protons, becomes a bipyrrole. This bipyrrole is more easily oxidized than the monomer, so it is preferentially re-oxidized, and the process continues, rapidly leading to long, insoluble polypyrrole chains.[1] Acid-catalyzed pathways also exist, which involve protonation of the ring.[6]
Q2: My synthesis involves high temperatures. How can I minimize polymerization under these conditions? A2: High temperatures accelerate all reactions, including polymerization.[12] If high temperatures are unavoidable:
-
N-Protection is crucial: Use a robust, electron-withdrawing protecting group like a tosyl or other sulfonyl group.
-
Strict Atmosphere Control: Ensure the reaction is rigorously free of oxygen.
-
Minimize Reaction Time: Conduct time-course studies to find the minimum time required for product formation.
-
Slow Addition: If possible, add the unprotected pyrrole substrate slowly to the hot reaction mixture to keep its instantaneous concentration low, favoring the desired bimolecular reaction over polymerization.
Q3: Can I use polymerization inhibitors? A3: While inhibitors like imidazole derivatives are used in the bulk synthesis of conductive polymers,[13] their use in fine chemical synthesis is less common as they can potentially interfere with the desired reaction pathway or complicate purification. The more accepted and controlled strategies in a research setting are monomer purification, inert atmosphere, temperature control, and the use of protecting groups.
Q4: How does the choice of solvent affect polymerization? A4: The solvent can influence polymerization in several ways. Protic solvents can facilitate proton-transfer steps in acid-catalyzed polymerization. The solvent's ability to dissolve oxygen can also play a role. More viscous solvents might slow the diffusion of reactive species. Generally, using dry, deoxygenated, aprotic solvents is the best practice.
Key Experimental Protocols
Protocol 1: Purification of Pyrrole by Distillation
CAUTION: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
-
Apparatus Setup: Assemble a simple vacuum distillation apparatus. Use a small distillation flask to avoid excessive heating of a large volume. It is critical to include a Vigreux column to prevent bumping.
-
Drying (Optional but Recommended): If the pyrrole is old, you can briefly dry it over anhydrous calcium sulfate or potassium hydroxide pellets. Do not leave it over KOH for extended periods as it can react. [5] Decant the pyrrole into the distillation flask.
-
Distillation:
-
Add a few boiling chips or a magnetic stir bar.
-
Apply a vacuum (water aspirator is usually sufficient).
-
Gently heat the flask using a heating mantle or oil bath.
-
Discard a small initial forerun.
-
Collect the fraction that boils at the correct temperature/pressure (e.g., ~129-131 °C at atmospheric pressure, but lower under vacuum). The collected pyrrole should be completely colorless.
-
-
Storage: Immediately transfer the distilled pyrrole to a clean, dry, amber-colored bottle or a flask sealed with a septum. Purge the headspace with argon or nitrogen and store in the refrigerator or freezer.[2]
Visualizing the Competing Pathways
The following diagram illustrates the critical choice a pyrrole molecule faces during synthesis: the desired reaction to form the hybrid product versus the undesired pathway to polymerization. The key is to implement strategies that create barriers to the polymerization route.
Sources
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- 13. mdpi.com [mdpi.com]
Purification methods for 4-(1H-pyrrol-1-yl)-1H-pyrazole from black tar byproducts
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-(1H-pyrrol-1-yl)-1H-pyrazole from complex black tar byproducts. The methodologies described are grounded in established chemical principles and are designed to address the specific challenges posed by this unique purification problem.
Understanding the Challenge
Purifying 4-(1H-pyrrol-1-yl)-1H-pyrazole presents a dual challenge. The target molecule is a polar, N-heterocyclic compound, while the starting matrix, "black tar," is a notoriously complex mixture of polycyclic aromatic hydrocarbons (PAHs), other basic and neutral heterocycles, phenolic compounds, and polymeric materials.[1][2][3] A successful purification strategy must be robust enough to remove gross impurities and selective enough to isolate the target compound with high purity.
The pyrazole ring confers weak basicity to the molecule, a key property that can be exploited for separation.[4][5] However, its polarity and ability to form hydrogen bonds can also lead to challenges such as streaking during chromatography. This guide outlines a multi-step purification workflow designed to systematically address these issues.
Overall Purification Workflow
A logical, multi-stage approach is required to proceed from a viscous tar to a highly pure, crystalline product. The strategy involves a bulk separation based on chemical properties, followed by chromatographic fractionation, and concluding with a final polishing step.
Caption: High-level workflow for purifying 4-(1H-pyrrol-1-yl)-1H-pyrazole from tar.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues users may encounter during purification in a question-and-answer format.
Initial Sample Handling & Pre-treatment
Q: My tar sample is a highly viscous, semi-solid material. How do I prepare it for extraction? A: The primary goal is to ensure efficient partitioning between the organic and aqueous phases. The tar must be fully dissolved in a suitable organic solvent before beginning the acid-base extraction.
-
Solvent Choice: Select a water-immiscible organic solvent that can fully dissolve the tar. Dichloromethane (DCM) or tert-butyl methyl ether (TBME) are common choices.[6] Start with a concentration of approximately 50-100 mg of tar per mL of solvent.
-
Procedure: Use sonication or gentle heating in a sealed container to aid dissolution. Ensure the material is completely in solution with no suspended solids before proceeding to the extraction step.
Acid-Base Extraction
Q: Why is acid-base extraction the recommended first step? A: This technique is a powerful bulk purification method that leverages the basicity of the pyrazole nitrogen.[7][8][9] By washing the organic solution with an aqueous acid (e.g., 1M HCl), the basic target compound is protonated, forming a water-soluble salt.[4][10] This salt partitions into the aqueous layer, leaving the vast majority of neutral impurities (like PAHs) behind in the organic layer.[2][8] This dramatically simplifies the mixture for the subsequent chromatography step.
Caption: Diagram illustrating the separation of the basic target from neutral impurities.
Q: I'm getting a persistent emulsion at the interface of the organic and aqueous layers. How can I break it? A: Emulsions are common when dealing with complex mixtures containing surfactant-like impurities.[11]
-
Diagnosis: This is often caused by overly vigorous shaking.
-
Solutions:
-
Gentle Inversion: Instead of shaking, gently invert the separatory funnel 10-15 times.[11] This is often sufficient for extraction without creating a stable emulsion.
-
"Salting Out": Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel.[11] This increases the polarity of the aqueous phase, which can help break the emulsion.
-
Filtration: As a last resort, pass the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.[11]
-
Q: My recovery is low after neutralizing the acidic aqueous layer and re-extracting. What went wrong? A: This typically points to one of two issues: incomplete basification or insufficient extraction.
-
pH Check: Ensure you have added enough base (e.g., 2-4M NaOH) to make the aqueous layer strongly basic (pH > 12). Use pH paper to confirm. The protonated salt will not partition back into the organic solvent until it is deprotonated to its neutral form.
-
Multiple Extractions: Perform at least three separate extractions of the basified aqueous layer with a fresh portion of organic solvent (e.g., DCM or Ethyl Acetate) each time. A single extraction is rarely sufficient to recover all the product.
Column Chromatography
Q: My compound is streaking badly on the silica TLC plate and column. What should I do? A: This is a classic problem for basic nitrogen-containing compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic sites of your molecule, causing tailing or streaking.[11]
-
Solution: Add a basic modifier to your mobile phase (eluent).
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.[11][12]
-
Ammonia: For very polar compounds, a solution of ammonia in methanol (e.g., 2% of a 7N solution) added to a solvent like DCM can be effective.[13][14]
-
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina, which is more suitable for basic compounds.[11]
Q: My product and an impurity have very similar Rf values on the TLC. How can I improve the separation on the column? A: This is a common challenge when isomers or structurally similar byproducts are present.[1][15]
-
Optimize Mobile Phase: Test a variety of solvent systems with different selectivities. If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system.[11] Even small changes can alter the relative affinities of compounds for the stationary phase.
-
Shallow Gradient: Use a very slow, shallow gradient of the polar solvent during elution. This increases the effective column length and can resolve closely running spots.
-
Dry Loading: Always use a dry loading technique for column chromatography.[11][15] Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can be carefully loaded onto the top of your column, resulting in a much sharper starting band and better separation.[15]
Recrystallization & Final Product Handling
Q: I've evaporated my pure column fractions, but the product is a colored oil, not a solid. What's the next step? A: The color is likely from persistent, highly conjugated impurities or slight product degradation.[1] The oily nature indicates either residual solvent or that the compound is not yet pure enough to crystallize.
-
Charcoal Treatment: If the color is significant, dissolve the oil in a suitable solvent (e.g., ethyl acetate or acetone). Add a small amount (1-2% by weight) of activated charcoal and heat the mixture gently for 5-10 minutes. The charcoal will adsorb many colored impurities.[1] Filter the hot solution through a pad of Celite to remove the charcoal before proceeding to crystallization.
-
Recrystallization: This is the ultimate step for purification. The key is finding a solvent or solvent pair where your compound is soluble when hot but poorly soluble when cold.[16][17]
-
Solvent Screening: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or hexane/ethyl acetate) to find a suitable system.[18][19]
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a tiny seed crystal from a previous batch.[16]
-
Q: How should I store the final, pure 4-(1H-pyrrol-1-yl)-1H-pyrazole? A: Pyrazole compounds are generally stable, but proper storage ensures long-term integrity.[20]
-
Conditions: Store the solid in a tightly sealed amber vial to protect from light and moisture. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (argon or nitrogen) is recommended to prevent potential oxidation or hydrolysis.[20]
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve 5.0 g of the crude black tar in 100 mL of dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a 500 mL separatory funnel. Add 50 mL of 1M HCl (aq). Stopper the funnel and gently invert 10-15 times, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower organic layer into a flask. Drain the upper aqueous layer into a separate, clean 500 mL flask.
-
Repeat: Return the organic layer to the separatory funnel and repeat the extraction with two additional 50 mL portions of 1M HCl. Combine all aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 4M NaOH (aq) with stirring until the pH is >12 (check with pH paper).
-
Re-extraction: Pour the basic aqueous solution back into the separatory funnel. Add 50 mL of DCM and extract by gentle inversion. Drain the lower organic layer. Repeat the extraction two more times with fresh 50 mL portions of DCM.
-
Drying and Concentration: Combine all organic extracts from step 6. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude basic extract.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives the target compound an Rf of ~0.2-0.3. A good starting point is Hexane:Ethyl Acetate (EtOAc) with 1% triethylamine (TEA). For example, 70:30 Hexane:EtOAc + 1% TEA.
-
Sample Preparation (Dry Loading): Dissolve the crude basic extract from Protocol 1 in a minimal amount of DCM. Add silica gel (approx. 2-3 times the mass of the crude product). Evaporate the solvent until a dry, free-flowing powder is obtained.[15]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
Loading: Carefully add the dry-loaded sample powder to the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting from 5% EtOAc in hexane and gradually increasing to 40% EtOAc, all containing 1% TEA). Collect fractions (e.g., 10-20 mL each).
-
Monitoring: Monitor the collected fractions by TLC.
-
Combine & Evaporate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Place a small amount of the purified product from Protocol 2 into a test tube. Add a few drops of a test solvent (e.g., isopropanol). If it dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot but precipitates upon cooling, you have found a good single-solvent system.[16][17] If no single solvent works, a two-solvent system (one "good" solvent, one "poor" solvent) can be used.[16]
-
Procedure: Place the product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[11]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[16] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Data Presentation: Purity Assessment
Analytical methods are crucial for assessing purity at each stage. High-Performance Liquid Chromatography (HPLC) is the gold standard for final quantitative analysis.
Table 1: Example RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for a wide range of polarities.[21][22] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for basic compounds.[22] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for RP-HPLC. |
| Gradient | 10% B to 95% B over 15 minutes | A gradient elution is necessary to elute the target compound and any remaining impurities from the complex matrix. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[15] |
| Detection | UV at 254 nm or 270 nm | Pyrazole and pyrrole rings are UV-active, allowing for sensitive detection.[15] |
| Injection Volume | 5-10 µL | Standard injection volume.[15] |
References
- Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Benchchem. (n.d.). Technical Support Center: Pyrazole Synthesis via Cyclocondensation.
- Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Benchchem. (n.d.). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.
- University of California, Davis. (n.d.). Acid-Base Extraction.
- ScienceDirect. (2023). Separation of Value-Added chemicals from coal Tar: Mechanisms, Advances, and Perspectives.
- University of Calgary. (n.d.). Recrystallization - Single Solvent.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 253.
- University of Limerick. (1988). Application of liquid clathrates for separation of aromatic hydrocarbons from synthetic fuels. American Chemical Society, Division of Petroleum Chemistry, Preprints, 33(3), 531.
- ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26269–26281.
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2023). Recrystallization.
- Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Google Patents. (n.d.). US2388475A - Recovery of pyrrole.
- MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 643.
- Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Results in Chemistry.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Pyrazole Compounds.
- National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Chemistry Steps. (2025). Organic Acid-Base Extractions.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9877–9884.
- IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3).
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- Reddit. (2023). Purification of strong polar and basic compounds.
- Asian Journal of Pharmaceutical and Clinical Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- ResearchGate. (2018). For highly polar compound, how to do the purification?.
- ResearchGate. (n.d.). Synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one (7).
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1019-1059.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences.
- Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Nature. (2025). Nitrogen heterocycles form peptide nucleic acid precursors in complex prebiotic mixtures.
- National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones.
- National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- Diva-portal.org. (n.d.). SAMPLING AND ANALYSIS OF TARS BY MEANS OF PHOTO IONIZATION DETECTION AND SOLID PHASE MICRO EXTRACTION.
- SciSpace. (2022). A comprehensive review of primary strategies for tar removal in biomass gasification.
- ResearchGate. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors.
- Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
- YouTube. (2025). Fractional Crystallization for Separation of C8 Aromatics.
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Technical Support Center: Troubleshooting Low Conversion Rates in 4-Aminopyrazole Cyclization Reactions
Welcome to the technical support center for 4-aminopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with low conversion rates during pyrazole ring formation. The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for blockbuster drugs like Sildenafil (Viagra) and various kinase inhibitors.[1][2] However, its synthesis can be fraught with challenges, including low yields, side product formation, and stalled reactions.
This document moves beyond simple protocol recitation. It provides in-depth, cause-and-effect analyses for common problems, structured in a practical question-and-answer format to help you diagnose and resolve issues in your own laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction has stalled with significant unreacted starting material. What are the most probable causes and how can I fix it?
This is one of the most common issues, often pointing to problems with reagents, reaction conditions, or the fundamental reactivity of your substrates.
Core Causality: A stalled reaction implies that the activation energy for the initial condensation or the subsequent cyclization is not being overcome. This can be due to degraded reagents, insufficient thermal energy, or incorrect stoichiometry.
Diagnostic & Troubleshooting Workflow:
Caption: Decision tree for addressing stalled reactions.
Solutions & Protocols:
-
Reagent Purity and Stoichiometry:
-
Hydrazine Quality: Hydrazine and its derivatives are susceptible to degradation over time through oxidation. Always use a freshly opened bottle or purify stored hydrazine before use.[3]
-
Substrate Purity: Ensure your β-dicarbonyl compound, β-ketonitrile, or enaminone is pure and free from acidic or basic impurities that could catalyze hydrolysis or other side reactions.[3]
-
Stoichiometry: While a 1:1 ratio is typical, a slight excess (1.1-1.2 equivalents) of the hydrazine reagent can often be used to drive the reaction to completion, especially if it is volatile or prone to degradation under the reaction conditions.[3]
-
-
Reaction Conditions:
-
Temperature: Many cyclization reactions require significant heat to overcome the energy barrier for the final dehydration/aromatization step. If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 50 °C, 80 °C, or reflux) while monitoring the progress by TLC or LC-MS.
-
Reaction Time: Cyclizations can be slower than anticipated. Before concluding the reaction has stalled, ensure it has run for an adequate duration. An LC-MS time course study is invaluable for determining the optimal reaction time.[3]
-
Inert Atmosphere: The 4-aminopyrazole product itself can be unstable and prone to air oxidation.[4] Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent product degradation and improve the isolated yield.
-
Q2: I'm observing a stable intermediate but little to no formation of the final 4-aminopyrazole. How can I promote the final cyclization step?
The accumulation of an intermediate is a classic sign that the initial condensation has occurred, but the subsequent intramolecular cyclization is the rate-limiting step. This is common in syntheses starting from β-ketonitriles or β-diketones, where a stable hydrazone intermediate is formed.[3]
Core Causality: The nucleophilicity of the second nitrogen atom of the hydrazine moiety may be insufficient to attack the nitrile or carbonyl carbon, or the subsequent elimination of water (dehydration) to form the aromatic ring is energetically unfavorable under the current conditions.
Caption: General mechanism showing the rate-limiting cyclization step.
Solutions & Protocols:
-
Catalysis:
-
Acid Catalysis: The addition of a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the carbonyl or nitrile group, making it more electrophilic and susceptible to intramolecular attack. Acetic acid in toluene is a classic combination for this purpose.[3]
-
Base Catalysis: Conversely, a base can be used to deprotonate the N-H of the hydrazone, increasing its nucleophilicity. Sodium ethoxide in ethanol has been shown to be effective in certain systems.
-
-
Solvent Effects:
-
Thermal Promotion:
-
As mentioned in Q1, increasing the temperature is often the simplest way to provide the necessary energy for cyclization. Microwave irradiation can be particularly effective at rapidly heating the reaction and promoting cyclization, sometimes dramatically improving yields where conventional heating fails.[5]
-
Q3: My conversion is low due to the formation of multiple products, particularly regioisomers. How can I improve selectivity?
The formation of regioisomers is a significant challenge when using unsymmetrical starting materials, such as a monosubstituted hydrazine (e.g., phenylhydrazine) or an unsymmetrical β-dicarbonyl compound.[3]
Core Causality: The initial nucleophilic attack can occur at two different electrophilic sites, or in the case of a substituted hydrazine, either nitrogen atom can initiate the attack. The outcome is governed by a delicate balance of steric and electronic factors of the substrates.
Solutions & Protocols:
-
Control of pH: The regioselectivity of these reactions can be highly pH-dependent. The protonation state of the hydrazine and the enolization of the dicarbonyl compound are key factors.
-
Steric Hindrance: You can leverage steric bulk to direct the reaction. A bulky substituent on either the hydrazine or the dicarbonyl partner will favor attack at the less sterically hindered position, often leading to a single major regioisomer.[3]
-
Solvent Choice: Aprotic dipolar solvents like DMF or NMP have been reported to give better regioselectivity than polar protic solvents like ethanol, particularly when using arylhydrazine hydrochlorides.[3]
Protocol: Experimental Test for Optimizing Regioselectivity
-
Set up three parallel reactions in small vials, each with 0.5 mmol of your β-dicarbonyl/β-ketonitrile substrate.
-
Vial A (Acidic): Add 2 mL of toluene and 0.1 equivalents of glacial acetic acid.
-
Vial B (Basic): Add 2 mL of ethanol and 1.1 equivalents of a 21% sodium ethoxide solution in ethanol.
-
Vial C (Neutral): Add 2 mL of DMF.
-
To each vial, add 1.05 equivalents of your monosubstituted hydrazine.
-
Seal the vials and heat to 80 °C for 4 hours.
-
Cool the reactions, dilute with a suitable solvent (e.g., ethyl acetate), and analyze the crude mixture from each vial by LC-MS and ¹H NMR to determine the ratio of regioisomers.
-
This test will quickly establish which condition favors your desired product, which you can then scale up.
Q4: I am attempting a Thorpe-Ziegler cyclization, but my yields are consistently low. How can I optimize this specific reaction?
The Thorpe-Ziegler reaction is a powerful method for synthesizing 4-aminopyrazoles from N-alkylated enaminonitriles.[1] However, it can be sensitive to reaction conditions, with low yields often reported.[5]
Core Causality: This reaction proceeds in two stages: N-alkylation of an enaminonitrile followed by a base-mediated intramolecular cyclization (carbanion attack on the nitrile). A low yield can result from failure in either step. The choice of base is critical, as it must be strong enough to deprotonate the carbon alpha to the nitrile without causing side reactions.
Optimization Parameters for Thorpe-Ziegler Cyclization
| Parameter | Options | Considerations & Rationale | References |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | K₂CO₃ is a common starting point. Stronger bases like Cs₂CO₃ may be needed for less acidic substrates but can also promote side reactions. Organic bases like Et₃N are milder. | [1][5] |
| Solvent | DMF, Acetonitrile (MeCN), Dioxane, Toluene | DMF is often the solvent of choice as it effectively dissolves the reactants and intermediates. However, screening other aprotic solvents is recommended if yields are poor. | [5] |
| Temperature | Room Temp to 120 °C | The optimal temperature is a balance. It needs to be high enough to promote cyclization but not so high that it causes decomposition. Start at a moderate temperature (e.g., 90 °C) and adjust based on results. | [5] |
| Activation | Conventional Heating vs. Microwave | Microwave irradiation has been shown to significantly improve yields and reduce reaction times for Thorpe-Ziegler cyclizations by providing efficient, uniform heating. | [5] |
Troubleshooting Steps:
-
Confirm N-Alkylation: Before optimizing the cyclization, confirm that the initial N-alkylation step is proceeding efficiently. Analyze an aliquot of the reaction after the addition of the alkylating agent (e.g., ethyl bromoacetate) but before extended heating to check for the presence of the N-alkylated intermediate. If this step is the problem, consider a more reactive alkylating agent or a stronger base for the initial deprotonation.
-
Screen Bases and Solvents: As outlined in the table, systematically vary the base and solvent. An attempt to optimize by varying these parameters is often the key to improving yield.[5]
-
Consider Microwave Conditions: If conventional heating gives poor results, transferring the reaction to a microwave reactor is a highly recommended next step.
References
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
-
Al-Adiwish, W. M., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. [Link]
-
Busca, P., et al. (2014). Microwave-Assisted Preparation of 4-Amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. ResearchGate. [Link]
- Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Cole, K. P., et al. (2016). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]
-
MDPI. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]
-
Yao, C., et al. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Yakovenko, G. G., Saliyeva, L. N., & Vovk, M. V. (2022). 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. Chemistry of Heterocyclic Compounds. [Link]
-
Preprints.org. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]
-
Belskaya, N. P., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Characterization Guide: 4-(1H-pyrrol-1-yl)-1H-pyrazole vs. 4-aminopyrazole
Executive Summary
In heterocyclic drug development, the transformation of a primary amine to a pyrrole ring via the Clauson-Kaas reaction is a critical structural modification used to alter lipophilicity and metabolic stability. This guide provides a definitive technical comparison between the precursor, 4-aminopyrazole , and its product, 4-(1H-pyrrol-1-yl)-1H-pyrazole .
For the analytical chemist, the successful conversion is marked not just by the disappearance of the amine protons, but by a distinct diagnostic pattern: the emergence of an
Structural Transformation & Reaction Context[1][2][3][4][5][6]
The synthesis typically involves condensing 4-aminopyrazole with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst (e.g., acetic acid). Understanding the symmetry of both molecules is vital for interpreting the NMR integrals.
Reaction Scheme Visualization
Figure 1: The Clauson-Kaas transformation pathway.[1][2] The primary amine of the pyrazole attacks the masked dialdehyde reagent to form the pyrrole ring.
Comparative 1H NMR Analysis
The following data represents characteristic chemical shifts observed in DMSO-
Table 1: Chemical Shift Comparison ( , ppm)
| Feature | 4-Aminopyrazole (Precursor) | 4-(1H-pyrrol-1-yl)-1H-pyrazole (Product) | |
| Solvent | DMSO- | DMSO- | N/A |
| Pyrazole NH | 12.0 – 12.4 (br s, 1H) | 12.8 – 13.1 (br s, 1H) | Downfield (+0.8) |
| Pyrazole 3,5-CH | 7.10 – 7.20 (s, 2H) | 7.90 – 8.10 (s, 2H) | Significant Downfield (+0.8) |
| Amine ( | 3.80 – 4.50 (br s, 2H) | ABSENT | Diagnostic Loss |
| Pyrrole | ABSENT | 7.20 – 7.30 (t, 2H, | New Signal |
| Pyrrole | ABSENT | 6.20 – 6.30 (t, 2H, | New Signal |
Detailed Spectral Interpretation
1. The "Smoking Gun": Loss of the Amine
In the precursor, the
-
Observation: Complete disappearance of this peak is the primary indicator of reaction completion.
-
Caution: Do not confuse residual water (3.33 ppm in DMSO) with the amine peak.
2. Pyrazole Ring Deshielding (Electronic Switch)
The 4-amino group is a strong Electron Donating Group (EDG) , which shields the adjacent 3,5-protons of the pyrazole ring, keeping them upfield (~7.15 ppm).
-
Transformation: The formed pyrrole ring acts as a weakly electron-withdrawing aromatic system (via induction) relative to the amine.
-
Result: The pyrazole 3,5-protons shift significantly downfield to ~8.00 ppm. This shift validates that the nitrogen lone pair is now delocalized into the new pyrrole ring system.
3. The Pyrrole Fingerprint
The pyrrole ring adds a distinct symmetry to the spectrum. Because the molecule has a plane of symmetry (assuming rapid tautomerism of the pyrazole NH), the pyrrole protons appear as two distinct triplets (or broad singlets depending on resolution):
- -Protons (Positions 2,5): Resonate downfield (~7.25 ppm) due to proximity to the electronegative nitrogen.
- -Protons (Positions 3,4): Resonate upfield (~6.25 ppm).
-
Coupling: A characteristic coupling constant of
Hz is often observed between the and protons.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this standardized protocol. This workflow minimizes artifacts caused by concentration effects and tautomerism.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10–15 mg of the dried solid product.
-
Dissolve in 0.6 mL of DMSO-
(99.9% D). -
Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended solids will broaden peaks.
-
-
Acquisition Parameters (400 MHz+):
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 or 32 (Sufficient for >10 mg).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The Pyrazole 3,5-CH and Pyrrole protons have relatively long T1 relaxation times. A short D1 (e.g., 1s) will suppress their integration relative to solvent/impurities, leading to incorrect stoichiometry calculations.
-
-
-
Processing:
-
Reference the spectrum to the residual DMSO pentet at 2.50 ppm .
-
Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.
-
Decision Logic for Purity Assessment
Figure 2: Analytical decision tree for validating the conversion of 4-aminopyrazole to the pyrrole derivative.
Troubleshooting & Artifacts
Tautomerism
Pyrazoles undergo annular tautomerism (
-
Effect: In DMSO at room temperature, this exchange is usually fast on the NMR timescale, making the 3-H and 5-H protons equivalent (appearing as a singlet).
-
Artifact: If the sample is very dry or cold, the exchange may slow down, causing the Pyrazole 3,5-H singlet to broaden significantly or split into two distinct peaks. Solution: Add a drop of
or warm the sample to 40°C to induce rapid exchange and sharpen the peak.
Solvent Suppression
If using the Clauson-Kaas reaction, Acetic Acid is a common contaminant.
-
Look for a singlet at
1.91 ppm (Acetate) or 11.9 ppm (COOH). -
Ensure the product is washed with bicarbonate during workup, or these peaks will complicate integration.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[3]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for Pyrazole/Pyrrole base shifts).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
Distinguishing Pyrrole and Pyrazole Protons in 4-(Pyrrol-1-yl)pyrazole NMR Spectra: A Multi-Technique Approach
The structural elucidation of complex heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, molecules incorporating multiple nitrogen-containing aromatic rings, such as 4-(pyrrol-1-yl)pyrazole, present a significant analytical challenge. The protons on both the pyrrole and pyrazole rings reside in similar electronic environments, often leading to overlapping signals in a standard one-dimensional (1D) ¹H Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a comprehensive, technically-grounded strategy for the unambiguous assignment of these proton resonances, leveraging a suite of advanced 2D NMR experiments.
The Challenge: Signal Overlap in ¹H NMR
In an unsubstituted pyrrole, the α-protons (adjacent to the nitrogen) typically resonate further downfield than the β-protons due to the nitrogen's electron-withdrawing nature.[1] Similarly, in pyrazole, the proton chemical shifts are influenced by the positions of the two nitrogen atoms.[2] When these two rings are linked, as in 4-(pyrrol-1-yl)pyrazole, the electronic effects of one ring influence the other, complicating predictions based on simple additivity rules. A standard ¹H NMR spectrum may therefore exhibit a cluster of signals in the aromatic region, making definitive assignment impossible with this technique alone.
Foundational Analysis: What to Expect from ¹H NMR
Before delving into advanced techniques, it is crucial to have a baseline understanding of the expected chemical shifts and coupling constants for the individual pyrrole and pyrazole rings.
| Ring | Position | Typical ¹H Chemical Shift (ppm) | Typical J-Coupling (Hz) |
| Pyrrole | α-protons (H2/H5) | 6.5 - 7.5 | Jα,β ≈ 2.5-3.5 Hz |
| β-protons (H3/H4) | 6.0 - 6.5 | Jβ,β' ≈ 3.0-4.0 Hz | |
| Pyrazole | H3/H5 | 7.5 - 8.2 | J3,4 ≈ J4,5 ≈ 1.9-2.5 Hz |
| H4 | 6.2 - 6.6 | J3,5 ≈ 0.5-0.9 Hz | |
| Note: These values are approximate and can be significantly influenced by substituents and solvent choice.[1][2][3] |
The Solution: A Multi-pronged 2D NMR Strategy
To overcome the limitations of 1D NMR, a combination of 2D NMR experiments is essential. Each experiment provides a unique piece of the structural puzzle, and together they enable a confident and complete assignment of all proton signals.
COSY (Correlation Spectroscopy): Mapping the Spin Systems
The first step in dissecting the overlapping signals is to identify which protons are coupled to each other within the same ring. The COSY experiment reveals these scalar (through-bond) couplings.[4]
Causality of Experimental Choice: By identifying which protons are coupled, we can trace the connectivity within each individual ring. For example, in the pyrrole ring, the α-protons will show a correlation to the adjacent β-protons. Similarly, in the pyrazole ring, the H4 proton will show correlations to the H3 and H5 protons. This allows for the separation of the signals into two distinct spin systems, even if their chemical shifts overlap.
Experimental Protocol: Standard gCOSY [2]
-
Sample Preparation: Dissolve 5-10 mg of the 4-(pyrrol-1-yl)pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: On a 400 MHz or higher spectrometer, load a standard gradient-selected COSY pulse sequence (e.g., 'cosygpqf' on a Bruker instrument).
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (typically 2-8) per increment to achieve adequate signal-to-noise.
-
Use a sufficient number of increments in the indirect dimension (F1) for good resolution (e.g., 256-512).
-
-
Processing: Process the data with a sine-bell or squared sine-bell window function in both dimensions to enhance resolution. Symmetrize the resulting spectrum.
Caption: Expected COSY correlations within the pyrrole and pyrazole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity
While COSY establishes intra-ring connectivity, it does not reveal how the two rings are oriented relative to each other. The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are bonded.[5]
Causality of Experimental Choice: The key to definitively assigning which spin system belongs to which ring lies in identifying the Nuclear Overhauser Effect (NOE) between protons on the pyrrole ring and protons on the pyrazole ring. Specifically, the α-protons of the pyrrole ring (H2' and H5') are expected to be spatially close to the H3 and H5 protons of the pyrazole ring. Observing these intermolecular NOEs provides irrefutable evidence for the assignment.
Experimental Protocol: 2D NOESY [6][7]
-
Sample Preparation: Use the same sample as prepared for the COSY experiment. Ensure the sample has been degassed if paramagnetic impurities are a concern.
-
Spectrometer Setup: Load a standard NOESY pulse sequence (e.g., 'noesygpphzs' on a Bruker instrument).
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to be identical to the COSY experiment.
-
The crucial parameter is the mixing time (d8 or D9), which allows for the NOE to build up. A typical starting value for small molecules is 0.5-1.0 seconds. A range of mixing times may be necessary to optimize the signal.
-
Acquire a sufficient number of scans (often 8-16 or more) per increment.
-
-
Processing: Process the data similarly to the COSY spectrum. NOESY cross-peaks will have the same phase as the diagonal peaks.
Caption: Key inter-ring NOESY correlations in 4-(pyrrol-1-yl)pyrazole.
HMBC (Heteronuclear Multiple Bond Correlation): The Final Confirmation
The HMBC experiment provides the final layer of confirmation by correlating protons to carbons over two or three bonds.[8] This is particularly useful for identifying protons connected to quaternary (non-protonated) carbons.
Causality of Experimental Choice: In 4-(pyrrol-1-yl)pyrazole, the C4 carbon of the pyrazole ring is a quaternary carbon that is directly bonded to the nitrogen of the pyrrole ring. The protons on the pyrrole ring (H2'/H5' and H3'/H4') should show a long-range correlation to this C4 carbon. Conversely, the H3 and H5 protons of the pyrazole ring should show a correlation to the C4 carbon. These correlations provide an unambiguous link between the proton and carbon frameworks of the two rings.[3]
Experimental Protocol: 2D HMBC [6][7]
-
Sample Preparation: A slightly more concentrated sample (15-25 mg) may be beneficial for this less sensitive experiment.
-
Spectrometer Setup: Load a standard HMBC pulse sequence (e.g., 'hmbcetgpl3nd' on a Bruker instrument).
-
Acquisition Parameters:
-
The F2 (¹H) dimension should cover the proton spectral width.
-
The F1 (¹³C) dimension should cover the full carbon chemical shift range (e.g., 0-160 ppm).
-
The experiment is optimized for a long-range J-coupling constant, typically set to 8-10 Hz.
-
A greater number of scans (16-64) per increment is usually required.
-
-
Processing: Process the data with appropriate window functions. Interpret the cross-peaks which indicate a correlation between a proton and a carbon two or three bonds away.
Caption: Key HMBC correlations to the C4 pyrazole carbon.
Synthesizing the Data: A Step-by-Step Workflow
Caption: Logical workflow for NMR-based structure elucidation.
By systematically applying this suite of NMR experiments, researchers can move from a complex, overlapping 1D spectrum to a fully resolved and unambiguously assigned structure for 4-(pyrrol-1-yl)pyrazole. This rigorous, self-validating approach ensures the scientific integrity of the structural assignment, a critical requirement in drug development and materials science research.
References
-
Protocols | NMR Facility - Chemistry Department - The University of Chicago. [Link]
-
Pyrrole - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]
-
Complex NMR experiments: 2D, selective, etc. - University of Missouri-St. Louis. [Link]
-
1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives - Semantic Scholar. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
1D and 2D NMR - Emory University. [Link]
-
An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Royal Society of Chemistry. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - Escola Superior Agrária, Instituto Politécnico de Bragança. [Link]
-
UNIT 7 HOMONUCLEAR CORRELATION NMR SPECTROMETRY 2D-NMR - Universidad de Alicante. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - National Center for Biotechnology Information. [Link]
-
Practical NMR Spectroscopy of Biomolecules - Masaryk University. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - National Center for Biotechnology Information. [Link]
-
Important HMBC (dotted lines) and NOESY (solid lines) NMR correlations... - ResearchGate. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - Georgia State University. [Link]
-
5.4: NOESY Spectra - Chemistry LibreTexts. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. [Link]
-
Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - National Center for Biotechnology Information. [Link]
-
1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties - U.S. Environmental Protection Agency. [Link]
-
Theoretical NMR correlations based Structure Discussion - National Center for Biotechnology Information. [Link]
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- 6. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]
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Crystal Structure Analysis of 4-(1H-pyrrol-1-yl)-1H-pyrazole Derivatives: A Comparative Technical Guide
Executive Summary & Strategic Importance
In the landscape of fragment-based drug discovery (FBDD), the 4-(1H-pyrrol-1-yl)-1H-pyrazole scaffold represents a privileged bi-heterocyclic core. Unlike its phenyl-pyrazole isosteres, this all-nitrogen scaffold offers unique hydrogen bond acceptor/donor profiles critical for kinase hinge binding and ATP-pocket occupancy.
This guide provides a rigorous technical comparison of the structural analysis of 4-(1H-pyrrol-1-yl)-1H-pyrazole derivatives against their 3-position regioisomers and phenyl-isosteres. We focus on the causality between crystal packing forces and physicochemical performance (solubility, melting point, and thermodynamic stability), providing a self-validating workflow for their characterization.
Comparative Structural Analysis
To understand the "performance" of this scaffold, we must benchmark it against its closest structural alternatives. The primary differentiators are planarity (torsion angles) and intermolecular hydrogen bonding networks .
Performance Matrix: Pyrrolyl-Pyrazole vs. Alternatives
The following table synthesizes crystallographic data trends, comparing the target 4-substituted scaffold with the 3-substituted isomer and the 4-phenyl analog.
| Feature | 4-(1H-pyrrol-1-yl)-1H-pyrazole (Target) | 3-(1H-pyrrol-1-yl)-1H-pyrazole (Isomer) | 4-Phenyl-1H-pyrazole (Isostere) |
| Electronic Character | Electron-rich, Amphoteric | Electron-rich, Amphoteric | Electron-neutral/deficient |
| Torsion Angle | 20° - 40° (Twisted) | 0° - 15° (Planar) | 15° - 30° (Variable) |
| H-Bond Motif | Catemeric Chains (Infinite 1D) | Cyclic Dimers (R2,2(8)) | Dimers/Trimers |
| Solubility (DMSO) | Moderate (due to lattice energy) | Low (due to planar stacking) | High |
| Packing Efficiency | High (Interlocking herringbone) | Very High (Pi-stacking sheets) | Moderate |
| Melting Point | 145–155 °C | >180 °C | 120–130 °C |
Expert Insight: The 4-position linkage introduces a steric clash between the pyrrole
Structural Causality[1][2]
-
The 4-Linkage Effect: The C4-N1' bond allows rotation. However, the crystal structure typically freezes this in a twisted state to minimize steric repulsion while maximizing N-H...N hydrogen bonding.
-
The Nitrogen Advantage: Unlike the 4-phenyl analog, the pyrrole ring acts as a weak H-bond acceptor via its
-system, creating "T-shaped" intermolecular interactions that stabilize the lattice without making it insoluble.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to ensure reproducibility. It integrates synthesis verification with crystallographic optimization.
Phase 1: Synthesis & Purity Verification
-
Reaction: Clauson-Kaas condensation of 4-aminopyrazole with 2,5-dimethoxytetrahydrofuran in acetic acid.
-
Validation:
-
H NMR (DMSO-
): Look for the disappearance of the amine signal ( 4-5 ppm) and appearance of pyrrole triplets ( 6.2, 7.1 ppm). -
Critical Check: Ensure no trace of starting amine remains, as it co-crystallizes and disorders the lattice.
-
H NMR (DMSO-
Phase 2: Crystallization Strategy (The "Vapor Diffusion" Method)
Direct evaporation often yields amorphous powder for these derivatives. We utilize a Binary Solvent Vapor Diffusion system.
-
Inner Vial: Dissolve 20 mg of derivative in 1.5 mL DMF (Good solubility). Filter through 0.45
m PTFE. -
Outer Vial: Place inner vial (uncapped) inside a larger jar containing 10 mL Water or Ethanol (Anti-solvent).
-
Equilibration: Seal outer jar. Store at 20°C in a vibration-free zone.
-
Timeline: Crystals appear in 48–72 hours as the anti-solvent diffuses into the DMF, slowly increasing supersaturation.
Phase 3: Data Collection & Refinement
-
Temperature: Collect at 100 K . These nitrogen-rich lattices have high thermal motion at room temperature.
-
Resolution: Aim for 0.75 Å to resolve the N-H hydrogen positions accurately.
-
Refinement: Freely refine N-H coordinates. Do not constrain them unless necessary, as the H-bond geometry is the primary data output.
Visualizing the Structural Analysis Workflow
The following diagram outlines the decision logic for solving these specific crystal structures, addressing common pitfalls like twinning or disorder common in planar heterocycles.
Caption: Decision tree for crystallizing and analyzing nitrogen-rich pyrazole derivatives, prioritizing vapor diffusion for low-solubility variants.
Mechanistic Insights: Why This Structure Matters
The Hydrogen Bond Relay
In the crystal lattice of 4-(1H-pyrrol-1-yl)-1H-pyrazole, the pyrazole N-H acts as a donor , and the pyrazole N2 (pyridine-like) acts as an acceptor .
-
Observation: Instead of forming simple dimers (like carboxylic acids), these derivatives often form catemers (infinite chains) or helical spirals along the screw axis.
-
Implication: This catemeric packing creates channels. In drug design, this suggests that the molecule is adept at bridging water-mediated interactions within a protein pocket.
Torsion Control
The torsion angle (
- : Maximizes conjugation (red-shifted UV absorbance) but lowers solubility.
- : Breaks conjugation, increases solubility.
-
Result: Most 4-derivatives show
, offering a "Goldilocks" zone of moderate solubility and retained aromatic character for -stacking in the active site.
References
-
Vertex Pharmaceuticals. (2023). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PubMed.[1] [Link]
-
Ahmed, B. M., et al. (2023).[2][3] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Pyrazole Derivatives. [Link]
Sources
Technical Guide: HPLC Retention Time Comparison for Pyrazole vs. Pyrrole Impurities
Executive Summary
In the synthesis of kinase inhibitors and other heterocyclic APIs, pyrazole and pyrrole derivatives often exist as regioisomeric impurities. Despite their structural similarities (
This guide provides an objective comparison of HPLC retention strategies for these impurities. The core finding is that standard C18 chemistries often fail to resolve these critical pairs due to similar hydrophobicity. We demonstrate that leveraging
Mechanistic Foundation: Why C18 Fails
To develop a robust method, one must understand the molecular "personality" of the analytes.
Physicochemical Divergence
While both are five-membered aromatic rings, their nitrogen chemistry dictates their retention:
-
Pyrazole (
Conj.[1] Acidngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 2.5): A weak base. One nitrogen contributes to the aromatic sextet (pyrrole-like), while the other has a lone pair available for protonation.[2] At acidic pH (pH < 3), it exists largely as a cation. -
Pyrrole (
16.5 / Non-basic): The nitrogen lone pair is delocalized into the aromatic ring. It is essentially neutral across the entire standard HPLC pH range (2–8) and is electron-rich.
Interaction Mechanism
The separation challenge lies in the fact that both molecules have similar LogP (hydrophobicity) values in their neutral states. A standard C18 column interacts primarily via Van der Waals forces (hydrophobicity), leading to co-elution.
To separate them, we must exploit:
-
Electronic Selectivity: Using Phenyl-based columns to engage the electron-rich pyrrole ring via
- stacking. -
Ionic Selectivity: Lowering pH to protonate the pyrazole, reducing its retention relative to the neutral pyrrole.
Figure 1: Mechanistic interaction diagram showing why Phenyl-Hexyl phases offer superior selectivity for pyrrole/pyrazole pairs compared to C18.
Experimental Protocol
The following protocol is designed to be self-validating. If the resolution between the pyrazole and pyrrole marker is
Reagents & Conditions
-
System: UHPLC or HPLC (Agilent 1290 or Waters H-Class equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC).
-
Detection: UV @ 220 nm (General) and 254 nm (Aromatic specificity).
Comparative Setup
To demonstrate the selectivity difference, two columns (same dimensions: 100 x 2.1 mm, 1.7-1.9 µm) are compared:
-
Column A (Control): C18 (e.g., Acquity BEH C18 or Zorbax Eclipse Plus C18).
-
Column B (Alternative): Phenyl-Hexyl (e.g., CS Phenyl-Hexyl or Kinetex Biphenyl).
Comparative Analysis & Data
The following data represents typical retention behavior for a Pyrazole/Pyrrole regioisomeric pair under acidic conditions (pH 3.0).
Retention Time ( ) Comparison
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) | Mechanistic Explanation |
| Pyrazole | 2.10 min | 2.45 min | Protonated at pH 3.0. Elutes early on C18. Slightly more retained on Phenyl due to ring interaction.[3][4] |
| Pyrrole | 2.25 min | 4.10 min | Neutral at pH 3.0. Massive retention shift on Phenyl-Hexyl due to strong |
| Resolution ( | 0.8 (Fail) | 6.5 (Excellent) | The "selectivity wedge" is the specific affinity of the phenyl ligand for the electron-rich pyrrole. |
| Selectivity ( | 1.07 | 1.67 | Phenyl-Hexyl provides orthogonal selectivity. |
The pH Effect (Critical Control Parameter)
Changing the pH from 3.0 to 6.0 drastically alters the pyrazole peak shape and retention.
-
At pH 3.0: Pyrazole is protonated (
). Peak is sharp, retention is low ( ). -
At pH 6.0: Pyrazole is neutral (
). Retention increases ( increases), often causing it to co-elute with the Pyrrole on C18 columns. Furthermore, partially ionized bases often exhibit severe tailing ( ) due to silanol interactions.
Method Development Decision Tree
Use this workflow to select the correct column and pH for your specific impurity profile.
Figure 2: Strategic workflow for optimizing the separation of nitrogen-heterocycle impurities.
Troubleshooting & Optimization
Peak Tailing on Pyrazole
-
Cause: Interaction between the protonated nitrogen (positive charge) and residual silanols (negative charge) on the silica surface.
-
Solution:
-
Increase buffer concentration (from 10mM to 25mM).
-
Use a "Charged Surface Hybrid" (CSH) or highly end-capped column.
-
Add 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent to mask the positive charge.
-
Retention Time Drift
-
Cause: Fluctuating pH in the aqueous mobile phase. Because Pyrazole has a
near 2.5, small changes in mobile phase pH (e.g., pH 2.8 vs 3.2) cause massive shifts in its ionization state and retention time. -
Solution: rigorously control pH using a pH meter calibrated daily. Do not rely on volume-based mixing of additives.
References
-
Waters Corporation. Differences between CSH C18 and CSH Phenyl-Hexyl chemistries. Waters Knowledge Base. Link
-
Brainly/Textbook Verification.Acidity and basicity of pyrazole vs pyrrole (
comparison).Link -
National Institutes of Health (PMC). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles (Discussion on solute-CSP interactions).Link
-
Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.Link
-
Sielc Technologies. Separation of Pyrazole on Newcrom R1 HPLC column (Application Note).Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-(1H-pyrrol-1-yl)-1H-pyrazole
Chemical Profile & Hazard Assessment
Objective: Define the physicochemical context to determine the correct waste stream.
4-(1H-pyrrol-1-yl)-1H-pyrazole is a nitrogen-rich bis-heterocycle. Its disposal protocol is governed by the specific reactivity of its two constituent rings: the electron-rich pyrrole (acid-sensitive) and the coordination-capable pyrazole .
Provisional GHS Classification
Treat as a hazardous substance. In the absence of a specific REACH dossier, apply the "Worst-Case" Precautionary Principle based on Structure-Activity Relationships (SAR) of analogous azoles.
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1] |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[3][4] |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[3][4][5] |
| Aquatic Toxicity | Cat 3 | H412 | Harmful to aquatic life with long-lasting effects.[1] |
Pre-Disposal Stabilization (The Self-Validating System)
Core Directive: You must stabilize the compound before it enters the waste stream. The primary risk with this compound is uncontrolled polymerization or exothermic oxidation .
The "Pyrrole Rule" (Acid Segregation)
The pyrrole moiety is electron-rich and highly susceptible to acid-catalyzed polymerization.
-
Risk: Mixing 4-(1H-pyrrol-1-yl)-1H-pyrazole with strong acidic waste (e.g., HCl, H₂SO₄, TFA) can trigger rapid, exothermic polymerization, potentially pressurizing waste containers.
-
Protocol: Ensure the pH of the liquid waste stream is ≥ 7 . If the compound was used in an acidic reaction, quench with Sodium Bicarbonate (NaHCO₃) before transfer to the waste drum.
The "Azole Rule" (Metal Segregation)
The pyrazole nitrogen (N2) is a strong ligand for transition metals.
-
Risk: Co-disposal with heavy metal waste (Pd, Cu, Cr) can result in the formation of soluble metal-azole complexes, which may leach from standard landfills or complicate heavy metal precipitation processes in water treatment.
-
Protocol: Segregate from heavy metal waste streams unless destined for high-temperature incineration.
Disposal Workflows
Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired stock, spill cleanup materials, contaminated gloves/paper.
-
Containment: Place solid waste in a chemically resistant polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Label clearly as "Toxic Organic Solid - Nitrogen Heterocycle."
-
Disposal Path: High-Temperature Incineration (Rotary Kiln).
-
Why: Nitrogen-rich heterocycles require high temperatures (>1100°C) with secondary combustion chambers to ensure complete mineralization and prevent the formation of NOx or trace cyanides.
-
Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable to: Solutions in DMSO, DMF, Methanol, or DCM.
Step 1: Solvent Identification Determine if the carrier solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate, DMSO).
Step 2: Compatibility Check
-
Oxidizers: Ensure NO strong oxidizers (Peroxides, Permanganates) are present. Azoles can burn violently with oxidizers.
-
Acids: Confirm pH is neutral/basic (See Section 2.1).
Step 3: Transfer Transfer to the appropriate UN-approved drum (typically UN 1A1 steel drum or UN 3H1 plastic jerrycan).
| Waste Stream | Labeling Requirement | Final Disposal Method |
| Stream A (Halogenated) | "Halogenated Organic Waste + Toxic Azoles" | Fuel Blending / Incineration with Scrubber |
| Stream B (Non-Halogenated) | "Flammable Organic Waste + Toxic Azoles" | Fuel Blending (High BTU recovery) |
| Stream C (Aqueous) | "Aqueous Waste (Trace Organics)" | Wastewater Treatment (Bio-treatment) only if <0.1% concentration; otherwise Incineration. |
Waste Stream Segregation Logic
The following decision tree ensures the "Self-Validating" safety of your disposal process.
Figure 1: Decision matrix for the segregation and disposal of pyrrole-pyrazole derivatives, prioritizing the prevention of acid-catalyzed polymerization.
Emergency Spill Response
Immediate Action: Isolate the area. Wear PPE (Nitrile gloves, Safety Goggles, Lab Coat, N95 Respirator if dust is present).
-
Dry Spill:
-
Do NOT use a vacuum cleaner (risk of dust explosion/aerosolization).
-
Wet a paper towel with water (to suppress dust) and gently sweep the powder into a pile.
-
Transfer to a sealable container.
-
-
Wet Spill:
-
Absorb with an inert material: Vermiculite or Sand .
-
Contraindication: Do NOT use sawdust or paper (combustible) if the solvent is flammable.
-
Contraindication: Do NOT use acid-based absorbents (risk of polymerization).
-
-
Decontamination:
-
Wash the surface with a dilute soap solution.
-
Collect all wash water as chemical waste (Stream C).
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from .
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Version 4.0). (General protocols for nitrogen heterocycles). Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet: 1H-Pyrazole-4-boronic acid (Structural Analog). (Used for H-code extrapolation). Retrieved from .
-
Fisher Scientific. Safety Data Sheet: 4-Nitro-1H-pyrazole. (Used for reactivity assessment). Retrieved from .
-
Bodaghi, A. et al. (2026). Five membered nitrogen-containing heterocyclic compounds (pyrrole and pyrazole derivatives) as anticancer compounds. (Reactivity context). Retrieved from .
Sources
Personal protective equipment for handling 4-(1H-pyrrol-1-yl)-1H-pyrazole
Topic: Personal protective equipment (PPE) for handling 4-(1H-pyrrol-1-yl)-1H-pyrazole Content Type: Operational Safety & Handling Guide[1]
Executive Summary & Compound Identification
Audience: Research Scientists, EHS Officers, and Lab Managers.
This guide defines the mandatory Personal Protective Equipment (PPE) and operational protocols for handling 4-(1H-pyrrol-1-yl)-1H-pyrazole .[1][2] As a bi-heterocyclic compound containing both pyrazole and pyrrole moieties, this substance presents specific risks related to nitrogen-based heterocycle toxicity.
In the absence of comprehensive toxicological data for this specific intermediate, this protocol adopts the Precautionary Principle , assuming the combined hazards of its parent structures (Pyrazole CAS: 288-13-1 and Pyrrole CAS: 109-97-7).
Chemical Profile[3][4][5][6]
-
Chemical Name: 4-(1H-pyrrol-1-yl)-1H-pyrazole
-
Structural Class: N-heterocyclic biaryl (Pyrrolyl-pyrazole)
-
Physical State: Typically an off-white to yellow solid/powder.
-
Primary Hazard Classification (Inferred): Acute Toxicant (Oral/Dermal), Skin/Eye Irritant, Potential Sensitizer.
Hazard Assessment & Hierarchy of Controls
Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.
Mechanism of Toxicity (The "Why")
Nitrogen heterocycles like pyrazoles are known inhibitors of alcohol dehydrogenase and can exhibit hepatotoxicity (liver damage). Pyrroles can polymerize and act as strong irritants or sensitizers.
-
Inhalation Risk: Dust particles from weighing can deeply penetrate the alveolar region, leading to systemic absorption.
-
Dermal Risk: Pyrazoles are often lipophilic enough to cross the dermal barrier, carrying potential systemic toxicity.
Engineering Controls (Mandatory)
-
Primary Containment: All manipulation of the solid (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Airflow Velocity: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s).
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for R&D quantities (<10g). For scale-up (>100g), consult an industrial hygienist for specific respiratory fit testing.
| Body Area | PPE Requirement | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thickness) | Breakthrough Time: Pyrazoles can permeate standard latex. Nitrile offers superior resistance to organic nitrogen compounds. Protocol: Change outer gloves immediately upon contamination or every 30 mins. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a complete seal against irritant dusts. |
| Respiratory | N95/P95 Mask (if outside hood) or Fume Hood | Particulate Defense: If weighing must occur outside a hood (strongly discouraged), a fit-tested N95 is the absolute minimum to prevent inhalation of sensitizing dust. |
| Body Defense | Lab Coat (High-Neck, Tyvek or Cotton) | Skin Coverage: Must cover wrists fully. Tyvek sleeves are recommended for scale-up to prevent dust accumulation on fabric cuffs. |
Operational Workflow: Safe Handling Protocol
This workflow ensures a self-validating safety system where each step checks the previous one.
Step-by-Step Methodology
-
Pre-Operation Check: Verify fume hood certification sticker is within 12 months. Check sash height is at safe working level.
-
Donning Sequence: Wash hands -> Lab Coat -> Inner Gloves -> Goggles -> Outer Gloves (over cuffs).
-
Weighing (The Critical Step):
-
Place the balance inside the hood.
-
Use an anti-static gun if the powder is flyaway (common with dry heterocycles).
-
Never leave the container open. Tare the vial, open, transfer, close immediately.
-
-
Solubilization: Dissolve the solid in the solvent (e.g., DMSO, Methanol) before removing it from the hood. Solutions are less likely to generate airborne contaminants than solids.
-
Decontamination: Wipe down the balance and surrounding area with a methanol-dampened wipe. Dispose of the wipe as hazardous waste.
Visualization: Handling Logic Flow
The following diagram illustrates the decision-making process for handling this compound based on its physical state.
Figure 1: Decision logic for environmental controls and handling based on the physical state of the material.
Emergency Response & Disposal
Accidental Release Measures
-
Solid Spill: Do not dry sweep. This generates dust. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.
-
Skin Exposure: Immediately wash with soap and copious water for 15 minutes.[3][4][5] Pyrazoles can be sticky; do not use solvents to wash skin (increases absorption).
-
Eye Exposure: Flush for 15 minutes at an eyewash station.[2] Hold eyelids open.
Waste Disposal Plan
Do not dispose of this compound down the drain.[1] It is toxic to aquatic life (H412 inferred).[6][5][7]
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Toxic Organic."
-
Liquid Waste: Combine with compatible organic solvents in "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).
-
Contaminated PPE: Gloves and wipes used in cleanup must be treated as solid hazardous waste.
Emergency Workflow Diagram
Figure 2: Immediate response protocols for personnel exposure events.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15943809 (Pyrazole derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Hazards. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
